molecular formula C19H30O9 B1249385 Spionoside A

Spionoside A

Cat. No.: B1249385
M. Wt: 402.4 g/mol
InChI Key: STLXSEIODIBOIC-CDPGZDAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spionoside A is a natural product found in Capparis spinosa with data available.

Scientific Research Applications

Biomedical Imaging and Therapy

  • Magnetic Resonance Imaging (MRI) and Drug Delivery : SPIONs are extensively used in MRI for contrast enhancement. They're also utilized in targeted drug delivery systems due to their magnetic properties, which allow for the guidance of these nanoparticles to specific targets using external magnetic fields (Gupta & Gupta, 2005), (Jin et al., 2014).

  • Cancer Therapy and Multimodal Imaging : SPIONs have significant potential in cancer therapy, particularly in delivering chemotherapy drugs directly to cancer cells. They also facilitate multimodal imaging techniques, combining therapeutic and diagnostic (theranostic) applications (Thomas, Park, & Jeong, 2013).

Surface Modification and Biocompatibility

  • Surface Coating for Biomedical Applications : The surface modification of SPIONs is crucial for biocompatibility. Different coatings are applied to make them suitable for various in vivo applications like tissue repair, detoxification, and immunoassay (Lin et al., 2008).

  • Drug Carriers and Gene Delivery : SPIONs are coated with biocompatible materials for drug delivery and gene therapy applications. This involves attaching therapeutic agents to the SPIONs and guiding them to specific areas in the body (Wahajuddin & Arora, 2012).

Clinical Applications and Future Potentials

  • Hyperthermia and Immunoassay : SPIONs are employed in hyperthermia for cancer treatment, where they are heated to kill cancer cells. They are also used in immunoassays for detecting specific antigens or antibodies (Neuberger et al., 2005).

  • Diagnostic and Therapeutic Applications : Their application in diagnosing and treating inflammation and cardiovascular diseases has been explored. SPIONs can also be tailored for specific targeting mechanisms in both research and clinical settings (Kim et al., 2003).

Safety and Toxicity Considerations

  • Impact on Cellular Functions : While SPIONs are generally considered biocompatible, their impact on gene expression profiles, iron homeostasis, and cellular responses needs careful examination. This includes studying their potential cytotoxicity and genotoxicity (Singh et al., 2010).

  • Biomedical Concerns and Safety : The interaction of SPIONs with proteins and their safety in various biomedical applications are critical areas of ongoing research. Understanding these interactions is vital for the successful clinical translation of SPION-based therapies (Tietze et al., 2015).

Properties

Molecular Formula

C19H30O9

Molecular Weight

402.4 g/mol

IUPAC Name

(4S)-4-hydroxy-3-(hydroxymethyl)-5,5-dimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O9/c1-10(27-17-16(25)15(24)14(23)13(9-21)28-17)4-5-19(26)11(8-20)6-12(22)7-18(19,2)3/h4-6,10,13-17,20-21,23-26H,7-9H2,1-3H3/b5-4+/t10-,13+,14+,15-,16+,17+,19+/m0/s1

InChI Key

STLXSEIODIBOIC-CDPGZDAZSA-N

Isomeric SMILES

C[C@@H](/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(C=CC1(C(=CC(=O)CC1(C)C)CO)O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

(6S,9S)-6-hydroxyinamoside, ((-)-(6S,9S)-9-O-beta-D-glucopyranosyloxy-6,13-dihydroxy-3-oxo-alpha-ionol)
spionoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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